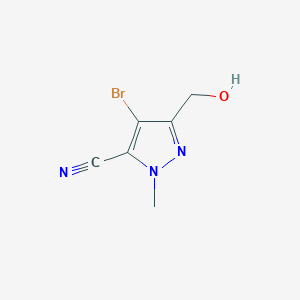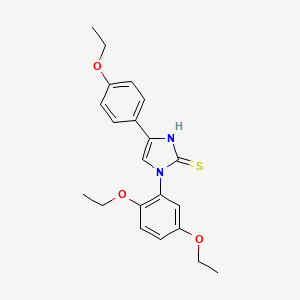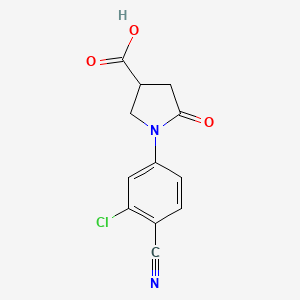
1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. The name suggests it contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group . The compound also has a phenyl group substituted with a chlorine atom and a cyano group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. While specific synthesis methods for this compound were not found, similar compounds have been synthesized via condensation reactions of amidoxime and carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrolidine ring attached to a carboxylic acid group. Additionally, there is a phenyl ring with a chlorine atom and a cyano group attached .
科学的研究の応用
Synthesis and Antioxidant Activity
One study focuses on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which exhibit significant antioxidant activity. These compounds, including derivatives with various substituents on the benzene ring, were synthesized and evaluated for their antioxidant potential using DPPH radical scavenging method and reducing power assay. Some derivatives showed antioxidant activity superior to well-known antioxidants like ascorbic acid, indicating their potential for therapeutic and protective applications against oxidative stress-related disorders (Tumosienė et al., 2019).
Complexation and Molecular Recognition
Another area of research explores the complexation behavior of compounds with carboxylic acid functionalities, similar to the core structure of interest. For instance, studies on molecular tweezers with carboxylic acid active sites have demonstrated their ability to form complexes with nucleotide bases, showcasing a nuanced understanding of hydrogen bonding and π-stacking interactions. This highlights the role of the microenvironment around the carboxylic acid group in significantly altering complexation behavior, which could have implications in the development of molecular recognition systems and sensors (Zimmerman et al., 1991).
Extraction and Separation Processes
Research into the extraction of pyridine-3-carboxylic acid using derivatives of the compound of interest has shown the efficiency of such structures in the separation processes within the pharmaceutical and biochemical industries. The study of different diluents and their effects on extraction efficiency opens avenues for optimizing industrial extraction and purification processes, with potential applications in the production of high-purity compounds for various uses (Kumar & Babu, 2009).
Antibacterial Agents
Additionally, derivatives of 1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activity. This research is indicative of the potential of such compounds in the development of new antibacterial agents, offering a promising avenue for the creation of novel therapeutics to combat resistant bacterial strains (Egawa et al., 1984).
特性
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-4-9(2-1-7(10)5-14)15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPXJBBZVIZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)C#N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
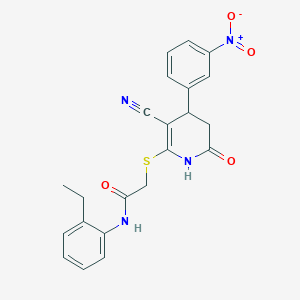
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)
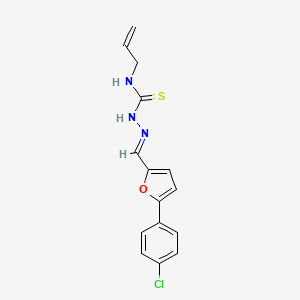



![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2868380.png)
![(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide](/img/structure/B2868382.png)
![2-(5-Fluoropyridin-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2868386.png)
![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

